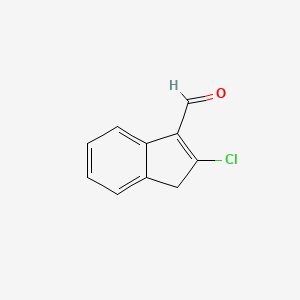
2-(Anthracen-9-YL)propane-2-peroxol
描述
2-(Anthracen-9-YL)propane-2-peroxol is an organic compound with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol. This compound is characterized by the presence of an anthracene moiety attached to a propane-2-peroxol group. Anthracene is a polycyclic aromatic hydrocarbon, which imparts unique photophysical properties to the compound. The peroxol group, on the other hand, is known for its reactive oxygen species, making this compound interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-9-YL)propane-2-peroxol typically involves the reaction of anthracene with a suitable peroxide precursor under controlled conditions. One common method is the reaction of anthracene with tert-butyl hydroperoxide in the presence of a catalyst such as iron(III) chloride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and is typically conducted at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors is also common to ensure consistent product quality and yield. Purification of the product is achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(Anthracen-9-YL)propane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxol group can undergo oxidation to form corresponding oxides.
Reduction: Reduction reactions can convert the peroxol group into alcohols or other reduced forms.
Substitution: The anthracene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. Reactions are conducted in anhydrous conditions to prevent side reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid, with reactions conducted under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene alcohols.
Substitution: Formation of brominated or nitrated anthracene derivatives.
科学研究应用
2-(Anthracen-9-YL)propane-2-peroxol has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to generate reactive oxygen species upon irradiation.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antioxidant properties and potential use in preventing oxidative stress-related diseases.
Industry: Utilized in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(Anthracen-9-YL)propane-2-peroxol involves the generation of reactive oxygen species (ROS) upon exposure to light. The anthracene moiety absorbs light energy and transfers it to the peroxol group, leading to the formation of ROS. These ROS can then interact with various molecular targets, including DNA, proteins, and lipids, causing oxidative damage. This property is exploited in photodynamic therapy, where the compound is used to selectively target and destroy cancer cells.
相似化合物的比较
Similar Compounds
- 2-(Anthracen-2-YL)propane-2-peroxol
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione
- Anthracene-9-carboxylic acid
Uniqueness
2-(Anthracen-9-YL)propane-2-peroxol is unique due to its specific structural arrangement, which imparts distinct photophysical properties and reactivity. The position of the anthracene moiety at the 9th position enhances its ability to participate in photochemical reactions, making it more effective as a photoinitiator and photosensitizer compared to similar compounds.
属性
IUPAC Name |
9-(2-hydroperoxypropan-2-yl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-17(2,19-18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEHQNAVFPUSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C2C=CC=CC2=CC3=CC=CC=C31)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722884 | |
| Record name | 2-(Anthracen-9-yl)propane-2-peroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880643-80-1 | |
| Record name | 2-(Anthracen-9-yl)propane-2-peroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


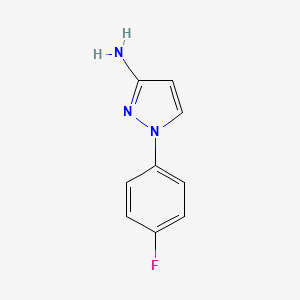
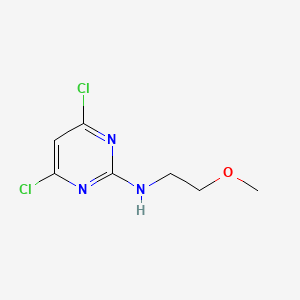
![4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine](/img/structure/B3292731.png)
![Furo[3,2-B]pyridin-2-OL](/img/structure/B3292733.png)
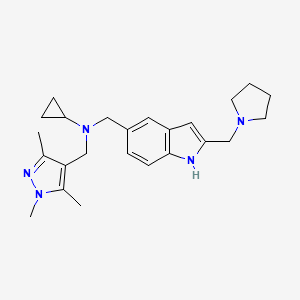
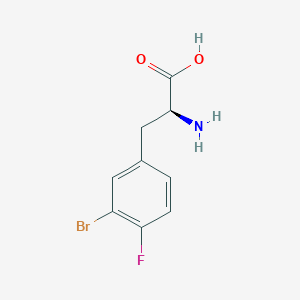
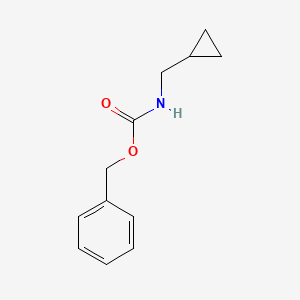
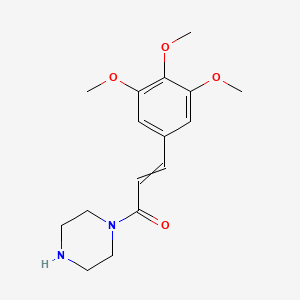

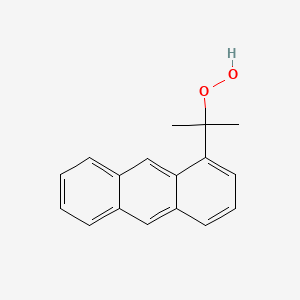
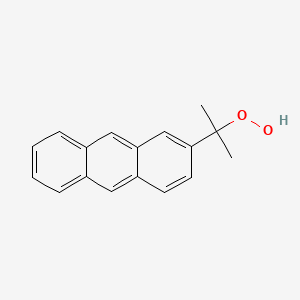
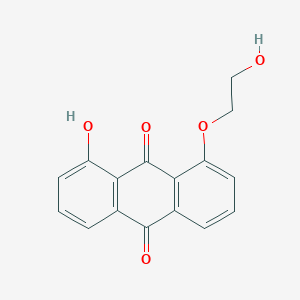
![[(1S)-1-amino-3-methylbutyl]phosphonic acid](/img/structure/B3292782.png)
